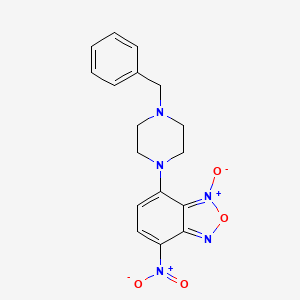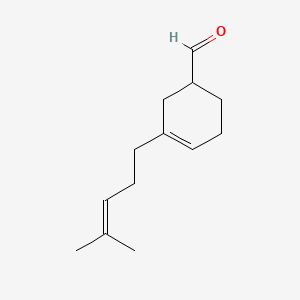![molecular formula C15H17N B13949107 4-[2-(2-Methylphenyl)ethyl]aniline CAS No. 778536-82-6](/img/structure/B13949107.png)
4-[2-(2-Methylphenyl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methylphenyl)ethyl]aniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a phenyl group substituted with a 2-methylphenylethyl group at the para position relative to the amino group. It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Methylphenyl)ethyl]aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group of 4-[2-(2-Methylphenyl)ethyl]nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation due to its efficiency and scalability. The process typically employs a continuous flow reactor where the nitro compound is hydrogenated over a palladium or platinum catalyst under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(2-Methylphenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or alkyl groups to the aromatic ring.
Aplicaciones Científicas De Investigación
4-[2-(2-Methylphenyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Methylphenyl)ethyl]aniline involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
- 4-[2-(4-Methylphenyl)ethyl]aniline
- 4-[2-(3-Methylphenyl)ethyl]aniline
- 4-[2-(2-Ethylphenyl)ethyl]aniline
Comparison: 4-[2-(2-Methylphenyl)ethyl]aniline is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Propiedades
Número CAS |
778536-82-6 |
|---|---|
Fórmula molecular |
C15H17N |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
4-[2-(2-methylphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H17N/c1-12-4-2-3-5-14(12)9-6-13-7-10-15(16)11-8-13/h2-5,7-8,10-11H,6,9,16H2,1H3 |
Clave InChI |
LHEWIRXZUIKQDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


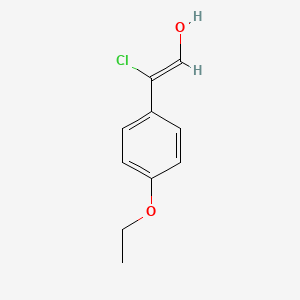

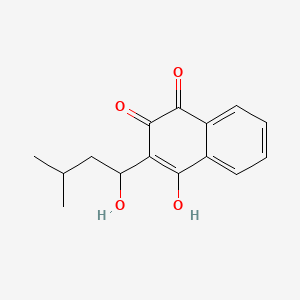


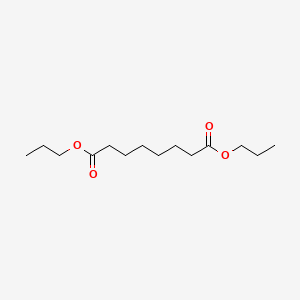

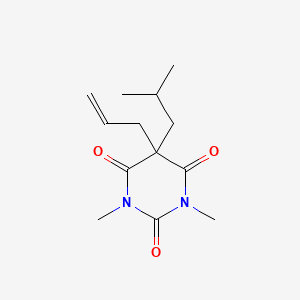
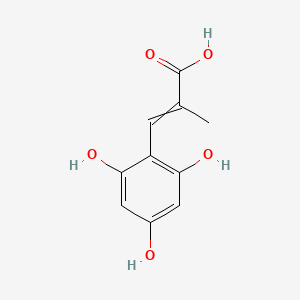
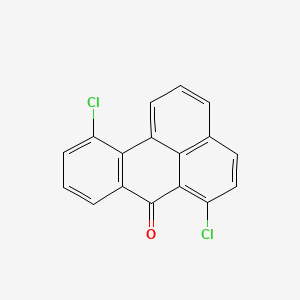

![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
